molecular formula C9H6ClN3OS B3867629 5-chloro-N-2-pyrimidinyl-2-thiophenecarboxamide

5-chloro-N-2-pyrimidinyl-2-thiophenecarboxamide

Cat. No. B3867629
M. Wt: 239.68 g/mol
InChI Key: ULYFDLNDDJWUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-2-pyrimidinyl-2-thiophenecarboxamide, also known as CP-690,550, is a compound with the molecular formula C9H6ClN3OS. It has a molecular weight of 239.68. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of this compound is C9H6ClN3OS . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 239.68, and the linear formula is C9H6ClN3OS . For more detailed properties, further experimental data or resources would be required.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

5-chloro-N-pyrimidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c10-7-3-2-6(15-7)8(14)13-9-11-4-1-5-12-9/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYFDLNDDJWUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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